

# Naquotinib (ASP8273): A Technical Guide to a Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Naquotinib**, also known as ASP8273, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by Astellas Pharma for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, including the T790M resistance mutation.[3][4] Unlike earlier generation TKIs, **Naquotinib** was designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, potentially reducing toxicity.[1][5] This document provides a comprehensive technical overview of **Naquotinib**, focusing on its chemical structure, mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

# **Core Chemical Structure and Properties**

**Naquotinib** is a small molecule belonging to the pyrazine carboxamide class of compounds.[6] [7] Its structure is characterized by a core pyrazine ring system linked to a substituted aniline and an acryloylpyrrolidine moiety. The acryloyl group is crucial for its mechanism of action, enabling covalent binding to the EGFR kinase domain.



| Property         | Value                                                                                                                                            |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | (R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-<br>((4-(4-(4-methylpiperazin-1-yl)piperidin-1-<br>yl)phenyl)amino)pyrazine-2-carboxamide[2][8] |
| Chemical Formula | C30H42N8O3[2][8][9]                                                                                                                              |
| Molecular Weight | 562.71 g/mol [2][9]                                                                                                                              |
| CAS Number       | 1448232-80-1 (free base)[2][8]                                                                                                                   |
| SMILES Code      | O=C(C1=NC(CC)=C(O[C@H]2CN(C(C=C)=O)C<br>C2)N=C1NC3=CC=C(N4CCC(N5CCN(C)CC5)<br>CC4)C=C3)N[8]                                                      |

## **Mechanism of Action**

**Naquotinib** functions as a mutant-selective, irreversible inhibitor of EGFR.[9][10] Upon administration, it covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[5][9] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits its downstream signaling pathways, including the ERK and Akt pathways, which are critical for cell proliferation and survival.[5][9] By preferentially targeting EGFR mutants (such as L858R, exon 19 deletion, and the T790M resistance mutation), **Naquotinib** aims to induce cell death and inhibit tumor growth in cancer cells that are dependent on these mutations.[1][2]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Naquotinib | C30H42N8O3 | CID 71667668 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Naquotinib Astellas Pharma AdisInsight [adisinsight.springer.com]
- 4. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological and Structural Characterizations of Naquotinib, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. Naquotinib free base|1448232-80-1 (free base)--Shanghai xingMo Biotechnology [xmobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Naquotinib (ASP8273): A Technical Guide to a Third-Generation EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560425#naquotinib-asp8273-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com